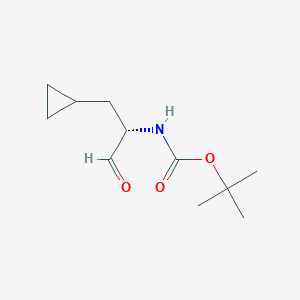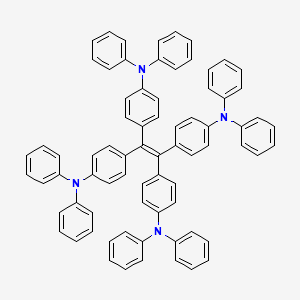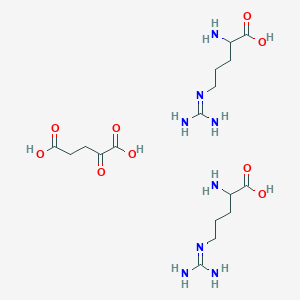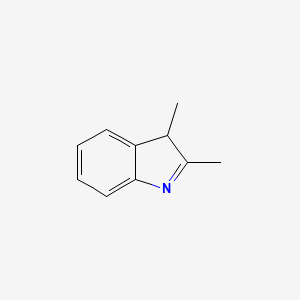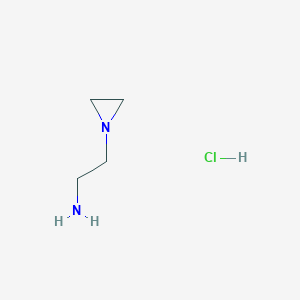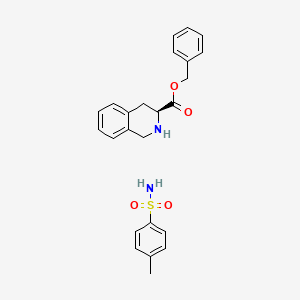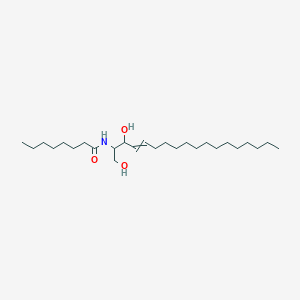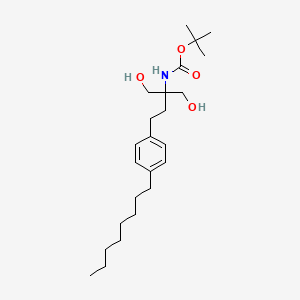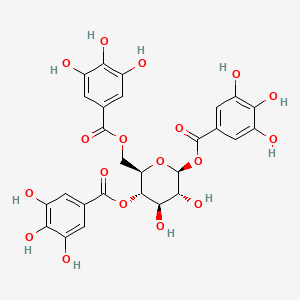![molecular formula C10H14ClN3O B13404010 [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Wirkmechanismus
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- (1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol hydrochloride
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol acetate
Uniqueness: Compared to its analogs, (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol exhibits unique reactivity due to the presence of both the chloropyrimidine and hydroxymethyl groups. This dual functionality allows for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C10H14ClN3O |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI-Schlüssel |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


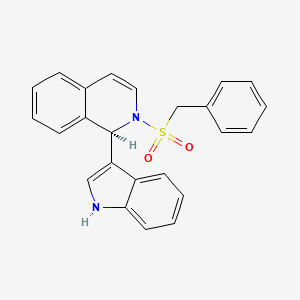

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)

